Butyric acid, 2-acetyl-4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-3-oxo-, ethyl ester
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Overview
Description
2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological and clinical applications
Preparation Methods
The synthesis of 2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester involves multiple steps. One common method includes the acylation of alcohols with acid chlorides. For instance, the acylation of benzyl alcohol with p-chlorobenzoyl chloride in the presence of samarium metal as a promoting agent under neutral conditions can yield the desired ester . The reaction is typically carried out in anhydrous acetonitrile at elevated temperatures to achieve high yields.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the ester group.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Scientific Research Applications
2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways for this specific compound would require further experimental validation.
Comparison with Similar Compounds
Similar compounds to 2-Acetyl-4-[1-(p-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-3-oxobutyric acid ethyl ester include:
1-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indoleacetoxyacetic acid: Known for its anti-inflammatory properties.
1-(p-Chlorobenzoyl)-5-methoxy-2-methyl indole-3-acetic acid: Used as an analgesic and anti-inflammatory agent.
5-Methoxy-2-methyl indole derivatives: These compounds have shown various biological activities, including antiviral and anticancer properties.
This compound stands out due to its unique combination of functional groups, which may confer distinct biological activities and synthetic utility.
Properties
CAS No. |
57846-36-3 |
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Molecular Formula |
C25H24ClNO6 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
ethyl 2-acetyl-4-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-3-oxobutanoate |
InChI |
InChI=1S/C25H24ClNO6/c1-5-33-25(31)23(15(3)28)22(29)13-19-14(2)27(21-11-10-18(32-4)12-20(19)21)24(30)16-6-8-17(26)9-7-16/h6-12,23H,5,13H2,1-4H3 |
InChI Key |
UWTKYHSUMJEHEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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